N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide
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Overview
Description
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines have been extensively studied due to their antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
The synthesis of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide typically involves the oxidative cyclocondensation of 2-aminophenols . This method has been used to prepare various phenoxazine derivatives, including chandrananimycin A . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenoxazine derivatives .
Scientific Research Applications
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it has applications in the textile industry as a dyeing agent for silk .
Mechanism of Action
The mechanism of action of N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide involves its interaction with various molecular targets and pathways. For example, actinomycin D, a compound containing a phenoxazine moiety, functions as an antibiotic and anticancer agent by intercalating into DNA and inhibiting RNA synthesis . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application.
Comparison with Similar Compounds
N-(3-Oxo-10,10A-dihydro-3H-phenoxazin-2-YL)acetamide can be compared with other phenoxazine derivatives such as actinomycin D, exfoliazone, and chandrananimycin A . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, actinomycin D is well-known for its strong antitumor properties, while chandrananimycin A has been studied for its ability to inhibit indoleamine 2,3-dioxygenase .
Properties
CAS No. |
64790-25-6 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(3-oxo-10,10a-dihydrophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)15-10-6-11-14(7-12(10)18)19-13-5-3-2-4-9(13)16-11/h2-7,11,16H,1H3,(H,15,17) |
InChI Key |
FUTDGMZYJWFTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2C(=CC1=O)OC3=CC=CC=C3N2 |
Origin of Product |
United States |
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